GW 590735 was developed by GlaxoSmithKline and is classified under the category of PPAR agonists. PPARs are nuclear hormone receptors that regulate gene expression involved in fatty acid storage and glucose metabolism. Specifically, GW 590735 is noted for its high selectivity towards PPARα compared to other PPAR subtypes, such as PPARγ and PPARβ/δ, which allows for targeted therapeutic effects with potentially fewer side effects associated with broader PPAR activation.
The synthesis of GW 590735 involves several key steps that include the formation of a thiazole ring and the introduction of a trifluoromethyl group. The general synthetic route can be summarized as follows:
The detailed synthetic pathway ensures that the compound maintains its biological activity while achieving high purity levels necessary for pharmacological studies .
The molecular formula of GW 590735 is C₁₄H₁₃F₃N₂O₂S, with a molecular weight of approximately 348.23 g/mol. The structure features a thiazole moiety linked to a trifluoromethylbenzene ring, which contributes to its lipophilicity and receptor binding affinity.
Key structural data include:
The three-dimensional conformation of GW 590735 allows it to effectively bind to the PPARα receptor, influencing gene transcription related to lipid metabolism .
GW 590735 undergoes various chemical reactions typical for compounds with functional groups like amides and thiazoles. Key reactions include:
These reactions are essential for understanding the stability and reactivity of GW 590735 in biological systems .
GW 590735 acts primarily through selective activation of PPARα. Upon binding to the receptor, it induces conformational changes that facilitate the recruitment of coactivators and subsequent transcriptional activation of target genes involved in fatty acid oxidation and glucose metabolism.
Key aspects of its mechanism include:
Relevant data from studies indicate that these properties influence both its laboratory handling and biological applications .
GW 590735 is primarily utilized in scientific research focused on metabolic disorders. Its applications include:
Additionally, due to its unique chemical structure, GW 590735 serves as a valuable tool in drug discovery processes aimed at developing new therapeutics targeting metabolic diseases .
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-dependent transcription factor belonging to the nuclear receptor superfamily. It is predominantly expressed in tissues with high fatty acid catabolism rates, including the liver, heart, skeletal muscle, and kidney [2] [4] [8]. PPARα functions as a master regulator of lipid metabolism by forming a heterodimer with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, orchestrating the transcription of proteins essential for lipid transport, oxidation, and storage [2] [5].
Key metabolic pathways regulated by PPARα include:
PPARα also exerts anti-inflammatory effects through transrepression mechanisms. By physically interacting with pro-inflammatory transcription factors like NF-κB p65 and AP-1 c-Jun, PPARα prevents their binding to target gene promoters. This suppresses the expression of cytokines (e.g., IL-6, TNF-α) and adhesion molecules (e.g., VCAM-1) implicated in atherosclerosis and metabolic syndrome [2] [4]. Notably, PPARα activity shows sexual dimorphism. Estrogen signaling in premenopausal women inhibits PPARα-mediated gene expression, diminishing its lipid-lowering effects compared to males or postmenopausal women [8].
Table 1: Core PPARα Target Genes and Metabolic Functions
Gene Symbol | Protein | Metabolic Function | Biological Effect |
---|---|---|---|
CPT1A | Carnitine palmitoyltransferase 1A | Mitochondrial fatty acid transport | ↑ Fatty acid β-oxidation, ↓ Hepatic steatosis |
ACOX1 | Acyl-CoA oxidase 1 | Peroxisomal fatty acid oxidation | ↑ Very-long-chain fatty acid degradation |
APOA1 | Apolipoprotein A1 | HDL component | ↑ Reverse cholesterol transport |
APOC3 | Apolipoprotein C3 | VLDL component | ↓ Triglyceride clearance (when suppressed) |
FGF21 | Fibroblast growth factor 21 | Endocrine regulator | ↑ Glucose uptake, ↑ Energy expenditure |
GW 590735 (CAS 343321-96-0) is a synthetic, potent, and highly selective PPARα agonist developed to overcome limitations of early fibrates like fenofibrate and gemfibrozil. These first-generation agonists exhibit modest potency (micromolar EC₅₀) and variable selectivity across PPAR isoforms [4] [6]. In contrast, GW 590735 demonstrates nanomolar potency (EC₅₀ = 4 nM for human PPARα) and >500-fold selectivity over PPARγ and PPARδ in luciferase-based transactivation assays [1] [6] [9]. This selectivity arises from its optimized molecular structure—a phenoxyacetic acid derivative featuring a thiazole-carboxamide scaffold and trifluoromethylphenyl moiety—which enables high-affinity binding to the PPARα ligand-binding domain [3] [9].
Table 2: Selectivity Profile of GW 590735 Across PPAR Isoforms
PPAR Isoform | EC₅₀ (μM) | Selectivity Ratio vs. PPARα | Cellular Assay System |
---|---|---|---|
PPARα | 0.004 | 1 (Reference) | Gal4-fused hPPARα in CV-1 cells [1] [6] |
PPARγ | >10 | >2,500-fold | Gal4-fused hPPARγ in CV-1 cells [1] [6] |
PPARδ | 2.6–2.83 | ~700-fold | Gal4-fused hPPARδ in CV-1 cells [1] [6] |
Preclinical studies highlight GW 590735’s efficacy in dyslipidemia models. In Apo-A-I-transgenic mice, oral administration (0.5–5 mg/kg twice daily) significantly reduced LDL cholesterol and triglycerides while elevating HDL cholesterol within 5 days [1] [6] [9]. These effects align with PPARα’s role in enhancing reverse cholesterol transport and fatty acid clearance. Notably, GW 590735’s pharmacokinetic profile in rats and dogs reveals moderate oral bioavailability (47–85%) and a plasma half-life of 2.4–2.6 hours, supporting its investigational use [6].
As a research tool, GW 590735 has been instrumental in:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0